molecular formula C23H23NO5S2 B281293 PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B281293
M. Wt: 457.6 g/mol
InChI Key: DSCPPOSELWUILF-UHFFFAOYSA-N
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Description

PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C23H23NO5S2 and a molecular weight of 457.56 g/mol This compound is characterized by its unique structure, which includes a naphthofuran core, a thienylsulfonyl group, and a pentyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thienylsulfonyl group: This step involves the sulfonylation of the naphthofuran core using a thienylsulfonyl chloride reagent under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with pentanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The thienylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthofuran core may also play a role in binding to specific receptors or active sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan-3-carboxylic acid derivatives: These compounds share the naphthofuran core but differ in their substituents.

    Thienylsulfonyl derivatives: Compounds with the thienylsulfonyl group but different core structures.

Uniqueness

PENTYL 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23NO5S2

Molecular Weight

457.6 g/mol

IUPAC Name

pentyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H23NO5S2/c1-3-4-7-12-28-23(25)21-15(2)29-22-17-10-6-5-9-16(17)19(14-18(21)22)24-31(26,27)20-11-8-13-30-20/h5-6,8-11,13-14,24H,3-4,7,12H2,1-2H3

InChI Key

DSCPPOSELWUILF-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C

Origin of Product

United States

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